molecular formula C16H21FN2O3S2 B5156099 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine

4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine

Cat. No. B5156099
M. Wt: 372.5 g/mol
InChI Key: WMVBKECRSCJOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a thiomorpholine derivative that has a fluorobenzoyl group attached to it, making it a unique and interesting molecule.

Mechanism of Action

The mechanism of action of 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine involves the inhibition of certain enzymes, specifically those that play a role in cancer cell proliferation. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to the death of cancer cells or the slowing of their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine are still being studied. However, it has been shown to have anticancer activity in vitro and in vivo, indicating its potential as a cancer treatment. It has also been found to have an effect on certain enzymes, which could have implications for drug discovery.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine in lab experiments is its specificity for certain enzymes. This allows researchers to study the activity of these enzymes in a controlled manner. Additionally, this compound has anticancer activity, making it a potential candidate for cancer research.
One limitation of using this compound in lab experiments is its potential toxicity. It is important to use this compound in appropriate concentrations and to take necessary safety precautions. Additionally, this compound may not be suitable for all types of research, as its specificity for certain enzymes may limit its applicability in certain contexts.

Future Directions

There are several potential future directions for research involving 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine. One direction is to further study its anticancer activity and potential as a cancer treatment. Additionally, researchers could investigate its potential as a tool for studying enzyme kinetics and drug discovery. Further research could also explore the biochemical and physiological effects of this compound in more detail.

Synthesis Methods

The synthesis of 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine involves the reaction of 2-fluoro-5-nitrobenzoic acid with thiomorpholine and piperidine in the presence of a reducing agent. The nitro group is reduced to an amino group, and the resulting compound is then sulfonated to produce the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine has several potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, making it useful in the study of enzyme kinetics and drug discovery. Additionally, this compound has been found to have anticancer activity, making it a potential candidate for cancer research. It can also be used as a tool to study the role of certain proteins in various biological processes.

properties

IUPAC Name

(2-fluoro-5-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S2/c17-15-5-4-13(24(21,22)19-6-2-1-3-7-19)12-14(15)16(20)18-8-10-23-11-9-18/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVBKECRSCJOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone

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